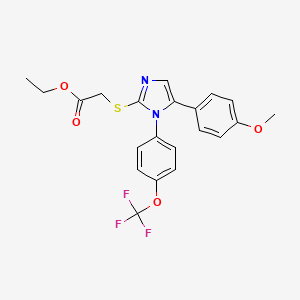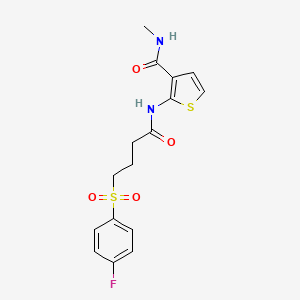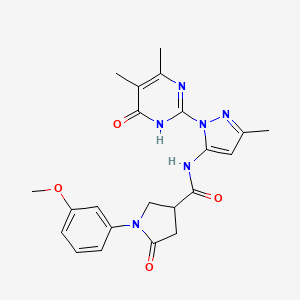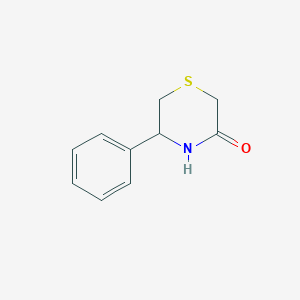
5-Phenylthiomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Phenylthiomorpholin-3-one is a chemical compound with the CAS Number: 141850-03-5 . It has a molecular weight of 193.27 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11NOS/c12-10-7-13-6-9 (11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2, (H,11,12) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and specific optical rotation are not available in the current literature.Scientific Research Applications
Antimicrobial and Antioxidant Activity A study by Gondru et al. (2015) explored the synthesis of novel heterocyclic compounds, including derivatives of 5-Phenylthiomorpholin-3-one, for their potential in antimicrobial and antioxidant activities. These compounds exhibited broad-spectrum antibacterial activity and showed higher radical scavenging ability than certain control drugs, indicating their potential use in developing new antimicrobial and antioxidant agents (Gondru et al., 2015).
Anticancer Agents and Molecular Targets Cai, Drewe, and Kasibhatla (2006) discussed the use of chemical genetics in discovering new drugs, particularly for cancer treatment. In this context, compounds related to this compound, such as N-phenyl nicotinamides and 3-aryl-5-aryl-1,2,4-oxadiazoles, were identified as potential apoptosis inducers and anticancer agents, highlighting their significance in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).
Anticancer and Antibacterial Agents Gupta et al. (2016) conducted research on 2-phenyl 1,3-benzodioxole derivatives, which are structurally related to this compound. These compounds were synthesized and investigated for their anticancer and antibacterial properties, indicating their potential as new agents in treating cancer and bacterial infections (Gupta et al., 2016).
Synthesis of Biologically Significant Molecules Panunzio et al. (2006) reported on the synthesis of 5-phenylthio-1,3-oxazinan-4-ones, which are structurally similar to this compound. These compounds were shown to be useful intermediates in the preparation of biologically significant molecules like Duloxetines and Fluoxetines, indicating their utility in pharmaceutical synthesis (Panunzio et al., 2006).
Inhibition of Monoamine Oxidase B Lühr et al. (2010) explored the inhibition of monoamine oxidase B by 2-Arylthiomorpholine derivatives, which are structurally related to this compound. Their research provided insights into the potential therapeutic applications of these compounds in treating neurological disorders (Lühr et al., 2010).
Properties
IUPAC Name |
5-phenylthiomorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPKLQVJCWNRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2718088.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)
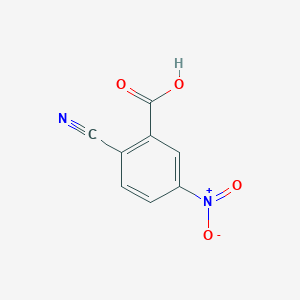
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one](/img/structure/B2718091.png)
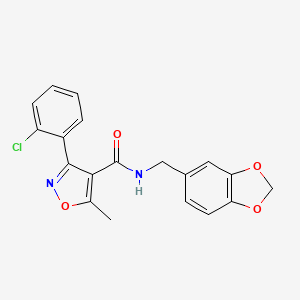
![3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2718093.png)
![N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2718094.png)
![3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2718095.png)

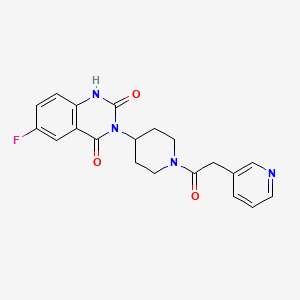
![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)
